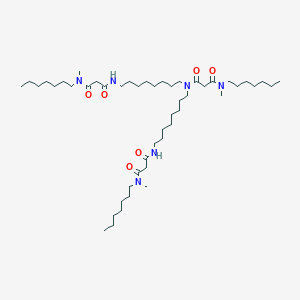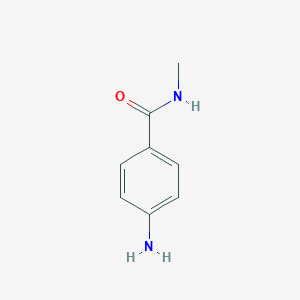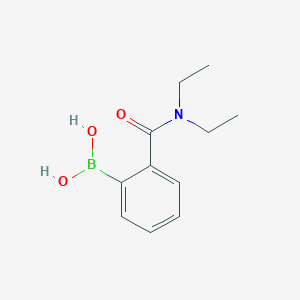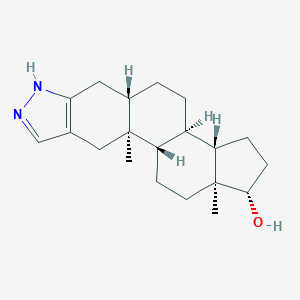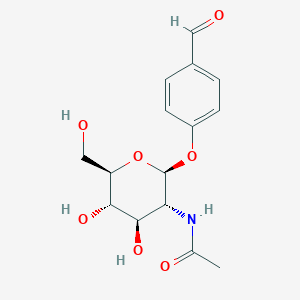
Cytidine-5'-triphosphoric acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine 5’-triphosphate (disodium salt) is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical processes, including phospholipid anabolism and RNA synthesis. This compound is essential for the synthesis of DNA and RNA and plays a crucial role in cellular metabolism .
Mechanism of Action
Cytidine-5’-triphosphoric acid disodium salt (CTP)
, also known as Sodium ((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate , is a pyrimidine nucleoside triphosphate involved in a variety of biochemical reactions .
Target of Action
The primary target of CTP is the enzyme aspartate carbamoyltransferase . This enzyme plays a crucial role in pyrimidine biosynthesis . CTP also acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .
Mode of Action
CTP prevents the action of aspartate carbamoyltransferase . It serves as a molecule of high energy, similar to adenosine triphosphate (ATP) . It is used in the synthesis of RNA by RNA polymerases . It also acts as a substrate for CMP-neuNAc synthetase(s), which produce CMP-neuNAc used in sialylation reactions .
Biochemical Pathways
CTP is involved in the biosynthesis of pyrimidines . It also participates in the biosynthesis of glycerophospholipids and the glycosylation of proteins . Additionally, it is used as a substrate in the formation of phosphatidylcholine via the formation of CDP-choline .
Pharmacokinetics
It is known that ctp can cross the blood-cerebrospinal fluid barrier .
Result of Action
The action of CTP results in the synthesis of RNA by RNA polymerases . It also supports the formation of phosphatidylcholine via the formation of CDP-choline . Furthermore, it aids in the production of CMP-neuNAc used in sialylation reactions .
Biochemical Analysis
Biochemical Properties
Cytidine-5’-triphosphoric acid disodium salt serves as a molecule of high energy, similar to adenosine triphosphate (ATP) . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation . It interacts with enzymes such as aspartate carbamoyltransferase, which participates in pyrimidine biosynthesis .
Cellular Effects
The compound influences cell function by participating in the synthesis of RNA by RNA polymerases . It also acts as a substrate for CMP-neuNAc synthetase(s), which produce CMP-neuNAc used in sialylation reactions .
Molecular Mechanism
At the molecular level, Cytidine-5’-triphosphoric acid disodium salt exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . For instance, it prevents the action of aspartate carbamoyltransferase .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has been used for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis . It has also been used in the preparation of ribonucleotide 5’-triphosphosphate precursors stocks for large-scale RNA synthesis .
Metabolic Pathways
Cytidine-5’-triphosphoric acid disodium salt is involved in the metabolic pathway of phospholipid anabolism . It interacts with enzymes and cofactors in this pathway .
Transport and Distribution
The compound can cross the blood-cerebrospinal fluid barrier . It is involved in phospholipid anabolism in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytidine 5’-triphosphate (disodium salt) can be synthesized through the enzymatic phosphorylation of cytidine 5’-monophosphate (CMP). This process involves the use of specific kinases that catalyze the addition of phosphate groups to CMP, resulting in the formation of cytidine 5’-triphosphate .
Industrial Production Methods: In industrial settings, cytidine 5’-triphosphate (disodium salt) is produced using large-scale fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP, leading to the efficient production of cytidine 5’-triphosphate .
Chemical Reactions Analysis
Types of Reactions: Cytidine 5’-triphosphate (disodium salt) undergoes various chemical reactions, including:
Phosphorylation: It acts as a substrate for kinases, leading to the formation of other nucleotides.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate (CDP) and cytidine monophosphate (CMP).
Substitution: It participates in substitution reactions where the triphosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Kinases: Enzymes that catalyze the phosphorylation of CMP to cytidine 5’-triphosphate.
Water: Used in hydrolysis reactions to break down cytidine 5’-triphosphate into its components.
Major Products Formed:
- Cytidine diphosphate (CDP)
- Cytidine monophosphate (CMP)
- Various phosphorylated derivatives
Scientific Research Applications
Cytidine 5’-triphosphate (disodium salt) has a wide range of scientific research applications, including:
- Chemistry: Used as a reagent in the synthesis of nucleotides and nucleic acids.
- Biology: Plays a crucial role in RNA synthesis and cellular metabolism.
- Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and enhancing cognitive function.
- Industry: Utilized in the production of pharmaceuticals and as a food additive .
Comparison with Similar Compounds
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Uridine triphosphate (UTP)
Properties
CAS No. |
36051-68-0 |
|---|---|
Molecular Formula |
C9H14N3Na2O14P3 |
Molecular Weight |
527.12 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
NFQMDTRPCFJJND-WFIJOQBCSA-L |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
Related CAS |
36051-68-0 18423-42-2 |
Synonyms |
CTP; NSC 20261 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



